molecular formula C10H20N2 B2637714 2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine CAS No. 1894757-22-2

2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine

Cat. No. B2637714
CAS RN: 1894757-22-2
M. Wt: 168.284
InChI Key: UBSLMHSTYZGEIJ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C10H20N2 . It is a liquid at room temperature . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine” is 1S/C10H20N2/c11-7-10(9-3-4-9)8-12-5-1-2-6-12/h9-10H,1-8,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 168.28 .

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry : A study by Boichenko et al. (2022) described the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines, demonstrating their utility in medicinal chemistry and pharmacology. This process involves the transformation of donor–acceptor cyclopropanes as 1,4-C,C-dielectrophiles and amines as 1,1-dinucleophiles, enabling the creation of nitrogen-containing polycyclic compounds like benz[g]indolizidine derivatives (Boichenko et al., 2022).

  • Synthesis of Alpha-Cyclopropyl-Beta-Homoprolines : Cordero et al. (2009) synthesized 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids (alpha-cyclopropyl-beta-homoprolines) through 1,3-dipolar cycloadditions and a trifluoroacetic acid induced rearrangement. These compounds were created with high stereocontrol, signifying their potential in stereochemistry (Cordero et al., 2009).

  • Catalyzed Synthesis of Pyrrolidines : Carson and Kerr (2005) developed a method using catalytic Yb(OTf)3 for synthesizing pyrrolidines from aldimines and 1,1-cyclopropanediesters. This method produced pyrrolidines with major diastereomers having a cis relationship between substituents, demonstrating a significant advancement in diastereoselective synthesis (Carson & Kerr, 2005).

  • Functionalized Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles Synthesis : Filatov et al. (2017) reported the preparation of these compounds via one-pot three-component reactions, showcasing their potential in creating complex nitrogen-containing structures with potential pharmacological applications (Filatov et al., 2017).

  • Pyrrole and Pyrrole Derivatives : A comprehensive overview by Anderson and Liu (2000) highlighted the significance of pyrrole as a structural subunit in biological molecules. It detailed the preparation of pyrrole derivatives and their applications, suggesting the relevance of compounds like 2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine in various chemical syntheses (Anderson & Liu, 2000).

Safety and Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-cyclopropyl-3-pyrrolidin-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-7-10(9-3-4-9)8-12-5-1-2-6-12/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSLMHSTYZGEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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